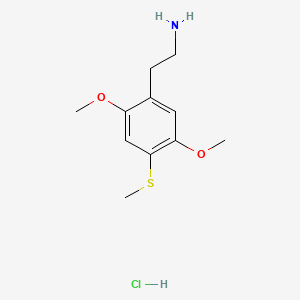

2,5-Dimethoxy-4-methylthiophenethylamine hydrochloride

Vue d'ensemble

Description

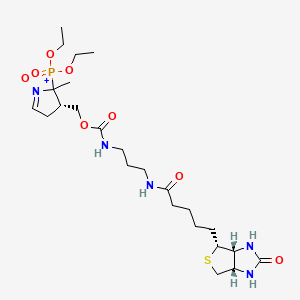

- Structurellement, il présente des similitudes avec la méscaline et la 2C-T-2 . Son nom chimique est 2,5-diméthoxy-4-méthylthiophényléthylamine .

2C-T (chlorhydrate): appartient à la , un groupe de dérivés de la phénéthylamine connus pour leurs effets psychoactifs.

Applications De Recherche Scientifique

Chemistry: 2C-T compounds serve as valuable tools for studying and their interactions.

Biology: Researchers explore their effects on neuronal signaling pathways and receptor activation.

Medicine: Limited studies suggest potential therapeutic applications, but more research is needed.

Industry: No significant industrial applications exist due to regulatory restrictions.

Mécanisme D'action

Target of Action

The primary target of 2,5-Dimethoxy-4-methylthiophenethylamine hydrochloride, also known as 2C-T, is the 5-HT 2A serotonin receptor in the brain . This receptor plays a crucial role in the regulation of mood, anxiety, schizophrenia, and consciousness .

Mode of Action

2C-T interacts with its target, the 5-HT 2A serotonin receptor, by acting as an agonist . This means it binds to this receptor and activates it, which can lead to various physiological responses . This mechanism of action is shared by all hallucinogenic tryptamines and phenethylamines .

Biochemical Pathways

Given its mechanism of action, it is likely that it impacts theserotonergic pathways in the brain, which are involved in mood regulation and perception .

Pharmacokinetics

Like other psychoactive substances, it is likely absorbed into the bloodstream, distributed throughout the body, metabolized in the liver, and eliminated through the kidneys .

Result of Action

The activation of the 5-HT 2A serotonin receptor by 2C-T results in hallucinogenic and entheogenic effects . These effects are similar to those produced by mescaline and MDMA, and can last up to six hours .

Analyse Biochimique

Biochemical Properties

It is believed that its hallucinogenic and entheogenic effects are most likely a result from action as a 5-HT 2A serotonin receptor agonist in the brain . This mechanism of action is shared by all of the hallucinogenic tryptamines and phenethylamines for which the mechanism of action is known .

Cellular Effects

It is known that the compound has psychoactive effects, which suggests that it interacts with various types of cells and cellular processes . It is likely that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s active dosage is around 75–150 mg and produces mescaline and MDMA-like effects that may last up to 6 hours .

Dosage Effects in Animal Models

It is known that the compound’s active dosage is around 75–150 mg and produces mescaline and MDMA-like effects .

Metabolic Pathways

It is known that the compound has structural and pharmacodynamic properties similar to the drugs mescaline and 2C-T-2 , suggesting that it might be involved in similar metabolic pathways.

Méthodes De Préparation

- Les voies de synthèse des composés 2C-T impliquent souvent des modifications du précurseur commun 1,4-diméthoxybenzène . 2C-T-4 a été synthétisé spécifiquement à partir du 2,5-diméthoxytoluène .

- Malheureusement, les méthodes détaillées de production industrielle sont rares en raison de la recherche limitée et des restrictions réglementaires.

Analyse Des Réactions Chimiques

Réactions: 2C-T subit diverses réactions, notamment , , et .

Réactifs et conditions courants: Les réactifs et les conditions spécifiques dépendent des modifications souhaitées. Par exemple

Produits majeurs: Ces réactions donnent divers dérivés, tels que .

Applications de recherche scientifique

Chimie: Les composés 2C-T servent d'outils précieux pour étudier et leurs interactions.

Biologie: Les chercheurs explorent leurs effets sur les voies de signalisation neuronale et l'activation des récepteurs.

Médecine: Des études limitées suggèrent des applications thérapeutiques potentielles, mais des recherches supplémentaires sont nécessaires.

Industrie: Aucune application industrielle significative n'existe en raison des restrictions réglementaires.

Mécanisme d'action

- 2C-T (chlorhydrate) agit principalement comme un agoniste des récepteurs de la sérotonine 5-HT₂A , 5-HT₂B et 5-HT₂C .

- Il partage ce mécanisme avec d'autres composés hallucinogènes, affectant la perception, l'humeur et la cognition.

Comparaison Avec Des Composés Similaires

Caractéristiques uniques: 2C-T se distingue par sa en position 4.

Composés similaires:

Propriétés

IUPAC Name |

2-(2,5-dimethoxy-4-methylsulfanylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S.ClH/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12;/h6-7H,4-5,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLQBDIAGNIIJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCN)OC)SC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20815633 | |

| Record name | 2-[2,5-Dimethoxy-4-(methylsulfanyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20815633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61638-10-6 | |

| Record name | 2,5-Dimethoxy-4-methylthiophenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061638106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2,5-Dimethoxy-4-(methylsulfanyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20815633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2C-T HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3W0K167ZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid](/img/structure/B592788.png)

![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)

![3-[9-(2-Carboxyethyl)-14-ethenyl-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,22-dodecaen-5-yl]propanoic acid](/img/structure/B592810.png)